2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide
CAS No.: 726154-28-5
Cat. No.: VC7337578
Molecular Formula: C12H9Cl3N2OS
Molecular Weight: 335.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 726154-28-5 |
|---|---|
| Molecular Formula | C12H9Cl3N2OS |
| Molecular Weight | 335.63 |
| IUPAC Name | 2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide |
| Standard InChI | InChI=1S/C12H9Cl3N2OS/c1-6(13)11(18)17-12-16-10(5-19-12)7-2-3-8(14)9(15)4-7/h2-6H,1H3,(H,16,17,18) |
| Standard InChI Key | MJBJYHZUSMJJIN-UHFFFAOYSA-N |
| SMILES | CC(C(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)Cl)Cl)Cl |
Introduction
"2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide" is a synthetic organic compound belonging to the class of thiazole derivatives. These compounds are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides an in-depth exploration of its chemical structure, synthesis, properties, and potential applications.
Synthesis
The synthesis of "2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide" typically involves the following steps:
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Preparation of the Thiazole Core: The thiazole ring is synthesized via a Hantzsch thiazole synthesis using appropriate precursors like thiourea and α-halocarbonyl compounds.
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Functionalization: The introduction of the dichlorophenyl group is achieved through electrophilic substitution reactions.
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Acylation: The final step involves acylation with chloroacetyl chloride or similar reagents to attach the chloroacetamide group.
These reactions are conducted under controlled conditions to ensure high yield and purity. Analytical techniques such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and mass spectrometry are employed to confirm the structure .
Antimicrobial Activity
Thiazole derivatives, including similar compounds, have demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the dichlorophenyl group enhances lipophilicity, facilitating better membrane penetration in pathogens .
Anticancer Potential
Compounds with structural similarities have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer). Molecular docking studies suggest that these compounds bind effectively to active sites of enzymes involved in cancer progression .
Analytical Data
Medicinal Chemistry
This compound serves as a lead molecule for designing drugs targeting infectious diseases and cancer due to its pharmacophoric features.
Agrochemicals
Thiazole derivatives are also explored for their potential as fungicides and herbicides in agriculture.
Material Science
The compound's functional groups make it suitable for modification into polymers or coatings with specific properties.
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